molecular formula C8H8N2O2 B12458309 1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one

1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one

Cat. No.: B12458309
M. Wt: 164.16 g/mol
InChI Key: NEQMJYRELXINBD-UHFFFAOYSA-N
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Description

(1Z)-1-(N-hydroxyimino)-1-(pyridin-2-yl)propan-2-one is a chemical compound with a unique structure that includes a hydroxyimino group and a pyridinyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(N-hydroxyimino)-1-(pyridin-2-yl)propan-2-one typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(N-hydroxyimino)-1-(pyridin-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1Z)-1-(N-hydroxyimino)-1-(pyridin-2-yl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-1-(N-hydroxyimino)-1-(pyridin-2-yl)propan-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridinyl group can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-1-(N-hydroxyimino)-1-(pyridin-3-yl)propan-2-one: Similar structure but with the pyridinyl group at the 3-position.

    (1Z)-1-(N-hydroxyimino)-1-(pyridin-4-yl)propan-2-one: Pyridinyl group at the 4-position.

    (1Z)-1-(N-hydroxyimino)-1-(pyridin-2-yl)butan-2-one: Similar structure with an additional carbon in the backbone.

Uniqueness

(1Z)-1-(N-hydroxyimino)-1-(pyridin-2-yl)propan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-hydroxyimino-1-pyridin-2-ylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(11)8(10-12)7-4-2-3-5-9-7/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQMJYRELXINBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NO)C1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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